6-(hydroxymethyl)pyridazin-3-ol 6-(hydroxymethyl)pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 1248565-70-9
VCID: VC4330328
InChI: InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9)
SMILES: C1=CC(=O)NN=C1CO
Molecular Formula: C5H6N2O2
Molecular Weight: 126.115

6-(hydroxymethyl)pyridazin-3-ol

CAS No.: 1248565-70-9

Cat. No.: VC4330328

Molecular Formula: C5H6N2O2

Molecular Weight: 126.115

* For research use only. Not for human or veterinary use.

6-(hydroxymethyl)pyridazin-3-ol - 1248565-70-9

Specification

CAS No. 1248565-70-9
Molecular Formula C5H6N2O2
Molecular Weight 126.115
IUPAC Name 3-(hydroxymethyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9)
Standard InChI Key IEOFTFPMEIUHKA-UHFFFAOYSA-N
SMILES C1=CC(=O)NN=C1CO

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered pyridazine ring (a diazine with two adjacent nitrogen atoms) with functional groups at specific positions:

  • Hydroxymethyl group (-CH2_2OH): Attached to the 6-position of the ring.

  • Hydroxyl group (-OH): Located at the 3-position.

The presence of these groups confers both hydrophilic and reactive properties, enabling participation in hydrogen bonding and nucleophilic reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H6N2O2\text{C}_5\text{H}_6\text{N}_2\text{O}_2PubChem
Molecular Weight126.11 g/molPubChem
SMILESC1=CC(=O)NN=C1COPubChem
InChIKeyIEOFTFPMEIUHKA-UHFFFAOYSA-NPubChem
ChEMBL IDCHEMBL1269219PubChem

Tautomerism and Electronic Effects

The hydroxyl group at the 3-position enables tautomerism, where the compound can interconvert between the keto (C=O\text{C=O}) and enol (C-OH\text{C-OH}) forms. This property influences its reactivity and interaction with biological targets . Computational studies suggest that the keto form is thermodynamically favored in aqueous environments .

Synthesis and Preparation

Industrial Production Challenges

Large-scale synthesis faces hurdles such as:

  • Purification Complexity: Separation from byproducts like dimethylol derivatives.

  • Stability Issues: The hydroxymethyl group’s susceptibility to oxidation necessitates inert atmospheres during processing .

Chemical Reactivity

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carboxylic acid derivative. For example, using potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions yields 6-carboxypyridazin-3-ol :

6-(Hydroxymethyl)pyridazin-3-olH+KMnO46-Carboxypyridazin-3-ol+H2O\text{6-(Hydroxymethyl)pyridazin-3-ol} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{6-Carboxypyridazin-3-ol} + \text{H}_2\text{O}

Nucleophilic Substitution

The hydroxyl group at the 3-position participates in substitutions. Reaction with thionyl chloride (SOCl2\text{SOCl}_2) converts it to a chloropyridazine derivative, a precursor for further functionalization .

Biological Activity and Applications

Table 2: Hypothesized Biological Targets

Target ClassPotential RoleMechanism
Tyrosine KinasesCell signaling modulationCompetitive ATP binding
Antioxidant EnzymesOxidative stress reductionFree radical scavenging

Material Science Applications

The compound’s dual functional groups make it a candidate for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridazine as a ligand.

  • Crosslinking Agents: In polymer chemistry due to reactive hydroxyl groups.

Comparison with Analogous Compounds

6-(Hydroxymethyl)pyridin-3-ol vs. Pyridazine Derivatives

  • Electronic Effects: Pyridazine’s two nitrogen atoms increase electron deficiency compared to pyridine, altering reactivity.

  • Bioavailability: The pyridazine ring’s polarity enhances water solubility relative to benzene derivatives .

Future Research Directions

  • Elucidate Biological Mechanisms: Detailed kinase inhibition assays and in vivo toxicity studies.

  • Optimize Synthesis: Development of one-pot methods to improve yield and scalability.

  • Explore Catalytic Applications: Use as a ligand in asymmetric catalysis.

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